molecular formula C12H22N2O B1480506 1-cyclopropyl-3-(tetrahydro-2H-pyran-4-yl)piperazine CAS No. 2098049-48-8

1-cyclopropyl-3-(tetrahydro-2H-pyran-4-yl)piperazine

Cat. No.: B1480506
CAS No.: 2098049-48-8
M. Wt: 210.32 g/mol
InChI Key: OSULWPAMOKQDIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-cyclopropyl-3-(tetrahydro-2H-pyran-4-yl)piperazine is a useful research compound. Its molecular formula is C12H22N2O and its molecular weight is 210.32 g/mol. The purity is usually 95%.
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Mechanism of Action

Biochemical Analysis

Biochemical Properties

1-cyclopropyl-3-(tetrahydro-2H-pyran-4-yl)piperazine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with acid phosphatase (APase), which catalyzes the hydrolysis of monoesters and anhydrides of phosphoric acid to produce inorganic phosphate . This interaction is crucial for studying the production, transport, and recycling of phosphate in biochemical processes.

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to impact the activity of ALK5 inhibitors, which play a role in cell signaling pathways . This compound’s ability to modulate gene expression and cellular metabolism makes it a valuable tool in cellular biology research.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It has been identified as a potent and selective inhibitor of ALK5, a protein kinase involved in various cellular processes . This inhibition occurs through the binding of the compound to the active site of the enzyme, leading to changes in gene expression and subsequent cellular effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors in its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, such as being kept in a dark place and inert atmosphere at 2-8°C . Long-term effects observed in in vitro and in vivo studies include sustained enzyme inhibition and modulation of cellular processes.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects, such as enzyme inhibition and modulation of cellular processes. At higher doses, toxic or adverse effects may be observed . These threshold effects are crucial for determining the safe and effective dosage range for potential therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in metabolic flux and metabolite levels. For instance, it has been shown to affect the activity of acid phosphatase, which is involved in the hydrolysis of phosphoric acid monoesters . This interaction highlights the compound’s role in metabolic processes and its potential impact on cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for understanding its biochemical effects. The compound is transported through various cellular transporters and binding proteins, which influence its localization and accumulation within specific cellular compartments . This distribution is crucial for its interaction with target biomolecules and subsequent biochemical effects.

Subcellular Localization

This compound exhibits specific subcellular localization, which affects its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization is essential for its interaction with target enzymes and proteins, leading to its observed biochemical effects.

Properties

IUPAC Name

1-cyclopropyl-3-(oxan-4-yl)piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O/c1-2-11(1)14-6-5-13-12(9-14)10-3-7-15-8-4-10/h10-13H,1-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSULWPAMOKQDIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2CCNC(C2)C3CCOCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-cyclopropyl-3-(tetrahydro-2H-pyran-4-yl)piperazine
Reactant of Route 2
1-cyclopropyl-3-(tetrahydro-2H-pyran-4-yl)piperazine
Reactant of Route 3
1-cyclopropyl-3-(tetrahydro-2H-pyran-4-yl)piperazine
Reactant of Route 4
1-cyclopropyl-3-(tetrahydro-2H-pyran-4-yl)piperazine
Reactant of Route 5
1-cyclopropyl-3-(tetrahydro-2H-pyran-4-yl)piperazine
Reactant of Route 6
1-cyclopropyl-3-(tetrahydro-2H-pyran-4-yl)piperazine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.